Molecular Weight and Fractional Difference Relative to Core Analogs
The target compound carries a 4-morpholinophenyl substituent, yielding a molecular weight of 396.5 g/mol . The closest commercially available analog lacking the morpholine and bearing a thiazol-2-yl terminus (CAS 1251684-30-6) has a molecular weight of 318.4 g/mol, representing a 78.1 Da (19.7%) reduction . This mass difference is large enough to alter passive membrane permeability and plasma protein binding predictions in silico, and it directly impacts solid-form handling, weighing accuracy, and molarity calculations in high-throughput screening workflows.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 396.5 |
| Comparator Or Baseline | 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide (CAS 1251684-30-6): 318.4 |
| Quantified Difference | +78.1 g/mol (+19.7% increase) |
| Conditions | Calculated from molecular formula (C₂₀H₂₀N₄O₃S vs. C₁₃H₁₀N₄O₂S₂) |
Why This Matters
A ~20% molecular weight increment shifts the compound into a distinct property space for pharmacokinetic parameter estimation and requires different solvent volumes for equimolar dosing solutions, directly affecting procurement decisions for in vivo pharmacology studies.
